![molecular formula C30H33ClN2O3 B12149332 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149332.png)
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a heptyloxyphenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the benzoxazine ring: This step involves the cyclization of the intermediate with an appropriate phenol derivative.
Functional group modifications: The chlorophenyl, heptyloxyphenyl, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
Uniqueness
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and its structural framework. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine represents a unique structure within the class of heterocyclic compounds. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in pharmacology and therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26ClN2O2, with a molecular weight of approximately 400.91 g/mol. The compound features a chlorophenyl group, a heptyloxy phenyl moiety, and a methoxy group, contributing to its diverse biological properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C23H26ClN2O2 |
Molecular Weight | 400.91 g/mol |
Key Functional Groups | Chlorophenyl, Heptyloxy, Methoxy |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study assessed the anticancer activity against various cell lines using the National Cancer Institute (NCI) protocol. The compound showed promising results against several cancer types.
Table 2: Anticancer Activity Evaluation
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
SNB-19 | 5.12 | 65.12 |
NCI-H460 | 6.34 | 55.61 |
SNB-75 | 7.50 | 54.68 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies indicated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis.
Table 3: Antibacterial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Salmonella typhi | 15 | 32 |
Bacillus subtilis | 18 | 16 |
Escherichia coli | 10 | 64 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor.
- Cell Cycle Arrest : Studies suggest it may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that it can trigger apoptosis in malignant cells.
Study on Anticancer Effects
In a recent study published in Pharmaceutical Research, researchers synthesized similar derivatives and evaluated their anticancer effects through molecular docking studies and in vitro assays. The findings revealed that certain derivatives exhibited high binding affinity to tubulin, suggesting potential as microtubule inhibitors.
Study on Antibacterial Properties
A separate investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria. The study employed both disc diffusion and broth microdilution methods to confirm the effectiveness of these compounds.
Properties
Molecular Formula |
C30H33ClN2O3 |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-heptoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H33ClN2O3/c1-3-4-5-6-7-19-35-24-17-13-22(14-18-24)30-33-27(25-9-8-10-28(34-2)29(25)36-30)20-26(32-33)21-11-15-23(31)16-12-21/h8-18,27,30H,3-7,19-20H2,1-2H3 |
InChI Key |
CIFNFQOJHWIFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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